molecular formula C13H14ClN3O3 B1139468 Lenalidomide hydrochloride CAS No. 1243329-97-6

Lenalidomide hydrochloride

Katalognummer: B1139468
CAS-Nummer: 1243329-97-6
Molekulargewicht: 295.72 g/mol
InChI-Schlüssel: RYWZLJSDFZVVTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CC-5013 hydrochloride, also known as lenalidomide hydrochloride, is a derivative of thalidomide. It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is used primarily in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma .

Wirkmechanismus

Target of Action

Lenalidomide, a derivative of thalidomide, primarily targets an E3 ubiquitin ligase complex protein known as cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .

Mode of Action

Lenalidomide modulates the substrate specificity of the cereblon E3 ubiquitin ligase complex . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by the cereblon complex . Ubiquitination marks these proteins for degradation by the proteasome, leading to their rapid elimination .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 disrupts several biochemical pathways. IKZF1 and IKZF3 are transcription factors that regulate the expression of various genes involved in B cell development and function . Their degradation leads to changes in gene expression that promote cell death and enhance host immunity . Lenalidomide also affects the phosphotidylinositol pathway in chronic lymphocytic leukemia (CLL) cells, decreasing the activation of pro-survival kinases, erk1/2 and Akt2 .

Pharmacokinetics

Lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only significant factor affecting lenalidomide plasma exposure .

Result of Action

The molecular and cellular effects of lenalidomide’s action include the promotion of malignant cell death and the enhancement of host immunity . In multiple myeloma, lenalidomide is effective at inducing a complete or “very good partial” response and improves progression-free survival .

Action Environment

The action of lenalidomide can be influenced by various environmental factors. For instance, coadministration with a high-fat meal reduces the extent and rate of lenalidomide oral absorption, resulting in an approximate 20% decrease in AUC (area under the concentration-time curve), a 50% decrease in Cmax (maximum concentration), and a 1.6-hour delay in Tmax (time to reach Cmax) . Furthermore, lenalidomide distributes into semen but is undetectable 3 days after stopping treatment .

Biochemische Analyse

Biochemical Properties

Lenalidomide hydrochloride works through various mechanisms that promote malignant cell death and enhance host immunity . It is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms . It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It enhances the host immunity by stimulating T cell proliferation and enhancing the activity of natural killer (NK) cells . It also promotes the inhibition of basic fibroblast growth (bFBG) and vascular endothelial growth factor (VEGF) .

Molecular Mechanism

The molecular mechanism of this compound involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Temporal Effects in Laboratory Settings

This compound has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Dosage Effects in Animal Models

In animal models, lenalidomide has shown to reduce motor behavioral deficits and ameliorate dopaminergic fiber loss in the striatum at a dosage of 100 mg/kg for 4 weeks .

Metabolic Pathways

The metabolic pathways of this compound involve chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Transport and Distribution

This compound is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment .

Subcellular Localization

It is known that lenalidomide distributes into semen but is undetectable 3 days after stopping treatment

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Lenalidomidhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Brom, Essigsäure, Dimethylformamid und Kaliumcarbonat. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Lenalidomid mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Indications

  • Multiple Myeloma
    • Lenalidomide is indicated for adult patients with multiple myeloma, often in combination with dexamethasone. It is used both as an induction therapy and as maintenance therapy following autologous stem cell transplantation (ASCT) . Clinical studies have shown that lenalidomide improves overall survival rates and progression-free survival in patients with multiple myeloma .
  • Myelodysplastic Syndromes
    • Specifically approved for patients with low- or intermediate-1-risk myelodysplastic syndromes associated with a deletion 5q cytogenetic abnormality, lenalidomide has demonstrated efficacy in reducing transfusion dependence in these patients .
  • Mantle Cell Lymphoma
    • Lenalidomide is also indicated for patients with relapsed or refractory mantle cell lymphoma who have received at least two prior therapies .
  • Follicular Lymphoma and Marginal Zone Lymphoma
    • In combination with rituximab, lenalidomide is used for previously treated follicular lymphoma and marginal zone lymphoma .
  • AL Amyloidosis
    • Although not specifically approved for AL amyloidosis, lenalidomide is sometimes utilized in treatment regimens for this condition .

Case Study: Lenalidomide in Multiple Myeloma

A retrospective analysis involving 25 patients on lenalidomide maintenance therapy demonstrated significant improvements in progression-free survival (39 months) compared to observational groups (20 months). This study highlighted the importance of continuous therapy in managing multiple myeloma effectively .

Clinical Trial Insights

  • ECOG E4A03 Trial : This trial compared high-dose versus low-dose dexamethasone combined with lenalidomide. Results indicated higher overall survival rates in the low-dose arm (96% at 1 year) compared to the high-dose arm (87%) .
  • Colesevelam Hydrochloride for Diarrhea Management : A study showed that colesevelam hydrochloride alleviated chronic diarrhea in multiple myeloma patients undergoing lenalidomide therapy, allowing them to continue treatment without interruption .

Summary of Findings

The applications of lenalidomide hydrochloride are multifaceted, primarily focusing on hematological malignancies such as multiple myeloma and various lymphomas. Its ability to modulate immune responses and inhibit tumor growth has made it a cornerstone in cancer therapy. Ongoing research continues to explore its potential in other malignancies and combinations with novel agents.

ApplicationIndicationMechanism of Action
Multiple MyelomaInduction and maintenance therapyImmunomodulation; cytokine modulation
Myelodysplastic SyndromesTreatment for low- or intermediate-1-risk syndromes with 5q deletionReduces transfusion dependency
Mantle Cell LymphomaRelapsed or refractory diseaseInhibition of angiogenesis
Follicular/Marginal Zone LymphomaTreatment in combination with rituximabEnhances immune response
AL AmyloidosisOff-label use in treatment regimensImmune modulation

Vergleich Mit ähnlichen Verbindungen

Lenalidomidhydrochlorid wird mit anderen ähnlichen Verbindungen wie Thalidomid und Pomalidomid verglichen:

Diese Vergleiche heben die einzigartigen Eigenschaften von Lenalidomidhydrochlorid hervor, darunter seine verbesserte Wirksamkeit und reduzierte Toxizität .

Biologische Aktivität

Lenalidomide hydrochloride is a potent immunomodulatory drug (IMiD) primarily used in the treatment of hematological malignancies, particularly multiple myeloma (MM) and certain types of lymphoma. Its biological activity is multifaceted, involving modulation of immune responses, direct effects on tumor cells, and alterations in cytokine production. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Lenalidomide exerts its effects through several mechanisms:

  • Immunomodulation :
    • Cytokine Production : Lenalidomide alters the production of various cytokines, enhancing T-cell proliferation and activity while inhibiting pro-inflammatory cytokines such as TNF-α .
    • Natural Killer (NK) Cell Activation : It enhances NK cell cytotoxicity against tumor cells, contributing to its anti-cancer effects .
  • Cell Cycle Regulation :
    • Lenalidomide upregulates cyclin-dependent kinase inhibitor 1 (p21/waf1), which is crucial for cell cycle regulation. This upregulation occurs via an epigenetic mechanism involving reduced histone methylation and increased histone acetylation at the p21 promoter .
  • Direct Tumor Cell Effects :
    • The drug inhibits the cullin ring E3 ubiquitin ligase complex by binding to cereblon, leading to the degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for B-cell survival and differentiation .

Pharmacokinetics

Lenalidomide is rapidly absorbed following oral administration, with a bioavailability of approximately 100%. Key pharmacokinetic parameters include:

ParameterValue
C_max413 ± 77 ng/mL
AUC (0-∞)1319 ± 162 h × ng/mL
T_max0.5 to 6 hours
Volume of DistributionHigh

These parameters indicate a linear pharmacokinetic profile with no significant drug accumulation upon multiple dosing .

Colesevelam for Lenalidomide-Associated Diarrhea

A recent study investigated the use of colesevelam in managing diarrhea associated with lenalidomide treatment. In a cohort of 25 patients receiving lenalidomide maintenance therapy:

  • Demographics : Median age was 60 years; most patients were in their first remission.
  • Response Rate : Colesevelam improved diarrhea symptoms in 88% of patients, with complete resolution in 68% .

This case series highlights the importance of managing side effects to improve patient quality of life during lenalidomide therapy.

Clinical Efficacy

Lenalidomide has shown significant efficacy in clinical trials for various hematological cancers:

  • In multiple myeloma studies, lenalidomide combined with dexamethasone resulted in a complete response rate (CRR) of approximately 60% .
  • Long-term follow-up demonstrated durable responses, with many patients remaining in remission for extended periods.

Eigenschaften

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWZLJSDFZVVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243329-97-6
Record name Lenalidomide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENALIDOMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The filtered lenalidomide hydrochloride was resuspended in methanol (500 ml) and triethylamine (1.1 mole equivalent) was slowly added to the reaction mixture. The reaction mixture was cooled to 5-10° C. and the liberated lenalidomide was filtered, washed with methanol and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.